(1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine
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Overview
Description
(1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H12BrNS and a molecular weight of 246.17 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 4-bromothiophen-2-yl group. The presence of the bromine atom and the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions involving alkenes and carbenes.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination reactions.
Introduction of the 4-Bromothiophen-2-yl Group: This step involves the bromination of thiophene followed by a coupling reaction to attach the brominated thiophene to the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the 4-bromothiophen-2-yl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: It can be used as a probe to study biological processes involving thiophene derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- (1-((4-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
- (1-((4-Fluorothiophen-2-yl)methyl)cyclopropyl)methanamine
- (1-((4-Methylthiophen-2-yl)methyl)cyclopropyl)methanamine
Comparison:
- Uniqueness: The presence of the bromine atom in (1-((4-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine distinguishes it from its analogs with different halogen or alkyl substitutions. This unique feature can influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H12BrNS |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H12BrNS/c10-7-3-8(12-5-7)4-9(6-11)1-2-9/h3,5H,1-2,4,6,11H2 |
InChI Key |
GIXASBMPOFNAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CS2)Br)CN |
Origin of Product |
United States |
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